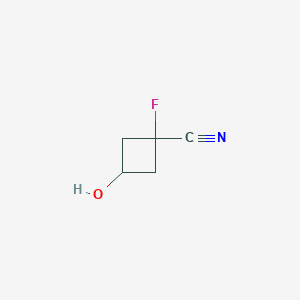

1-Fluoro-3-hydroxycyclobutanecarbonitrile

Description

Properties

IUPAC Name |

1-fluoro-3-hydroxycyclobutane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FNO/c6-5(3-7)1-4(8)2-5/h4,8H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSLHSSUBFNVWMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C#N)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743650 | |

| Record name | 1-Fluoro-3-hydroxycyclobutane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215071-22-9 | |

| Record name | 1-Fluoro-3-hydroxycyclobutane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Fluoro-3-hydroxycyclobutanecarbonitrile: A Key Fluorinated Scaffold for Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that impart superior pharmacological properties is relentless. Among these, fluorinated carbocycles have emerged as particularly valuable building blocks. This guide provides a comprehensive technical overview of 1-Fluoro-3-hydroxycyclobutanecarbonitrile (CAS Number 1215071-22-9), a representative member of a class of small, strained ring systems that offer a unique combination of structural rigidity and desirable physicochemical properties for the development of next-generation therapeutics. While specific public domain data for this exact molecule is limited, this document will synthesize information from closely related analogues and foundational principles of fluorine chemistry to provide actionable insights for researchers, scientists, and drug development professionals.

The Strategic Advantage of Fluorinated Cyclobutanes in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy to modulate various properties, including metabolic stability, pKa, and binding affinity.[1][2] The cyclobutane ring, a four-membered carbocycle, offers a three-dimensional structural motif that is distinct from more common five- and six-membered rings.[3] The combination of these two features in molecules like 1-Fluoro-3-hydroxycyclobutanecarbonitrile provides a powerful tool for navigating complex biological landscapes.

The constrained nature of the cyclobutane scaffold can lead to more defined interactions with protein targets, while the strategic placement of fluorine can block metabolic pathways and enhance binding through favorable electrostatic interactions.[4][5] The additional presence of hydroxyl and nitrile functionalities in the target molecule offers versatile handles for further chemical elaboration, making it a highly valuable building block for creating diverse chemical libraries.

Physicochemical Properties: A Comparative Overview

| Property | 3-Hydroxycyclobutane-1-carbonitrile (CAS 20249-17-6)[6] | 1-Fluoro-3-methylcyclobutane (Analogue)[7] | Predicted for 1-Fluoro-3-hydroxycyclobutanecarbonitrile |

| Molecular Weight | 97.12 g/mol | 88.12 g/mol | ~115.11 g/mol |

| Molecular Formula | C5H7NO | C5H9F | C5H6FNO |

| logP (calculated) | -0.2 | 1.9 | ~0.5 - 1.5 |

| Hydrogen Bond Donors | 1 | 0 | 1 |

| Hydrogen Bond Acceptors | 2 | 1 | 2 |

This table illustrates the expected impact of fluorination on the molecule's properties. The increase in lipophilicity can be advantageous for cell permeability and oral bioavailability.[8]

Synthesis of Fluorinated Cyclobutane Building Blocks: A Mechanistic Perspective

The synthesis of functionalized cyclobutanes, particularly those bearing fluorine, often requires specialized methodologies due to the inherent ring strain.[3] A common and effective strategy involves the use of deoxofluorination reagents to introduce fluorine into a pre-existing cyclobutane core.

A plausible synthetic route to 1-Fluoro-3-hydroxycyclobutanecarbonitrile could commence from a readily available starting material such as 3-oxocyclobutanecarbonitrile. The selective reduction of the ketone would yield 3-hydroxycyclobutanecarbonitrile, which could then be subjected to a stereoselective fluorination reaction.

Below is a generalized workflow for the synthesis of such fluorinated cyclobutanes.

Caption: A representative synthetic workflow for the preparation of 1-Fluoro-3-hydroxycyclobutanecarbonitrile.

Experimental Protocol: Deoxofluorination of a Hydroxycyclobutane Precursor

The following is a representative, detailed protocol for a key deoxofluorination step, a crucial transformation in the synthesis of fluorinated cyclobutanes.[2]

Materials:

-

3-Hydroxycyclobutanecarbonitrile (1.0 eq)

-

Diethylaminosulfur trifluoride (DAST) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO4)

-

Argon or Nitrogen gas supply

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add 3-Hydroxycyclobutanecarbonitrile dissolved in anhydrous DCM.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add DAST dropwise to the stirred solution, ensuring the internal temperature does not exceed -65 °C.

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour.

-

Slowly warm the reaction to room temperature and stir for an additional 4 hours.

-

Quench the reaction by carefully adding saturated aqueous NaHCO3 solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1-Fluoro-3-hydroxycyclobutanecarbonitrile.

Applications in Drug Discovery: A Scaffold for Innovation

Fluorinated cyclobutanes are increasingly sought after as bioisosteric replacements for other chemical motifs, such as gem-dimethyl groups or phenyl rings.[9][10] Their rigid, three-dimensional nature can lead to improved binding to target proteins and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.

The title compound, with its strategically placed functional groups, can serve as a versatile starting point for the synthesis of a wide range of drug analogues.[8][11] The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the hydroxyl group can be derivatized to form ethers or esters, allowing for extensive structure-activity relationship (SAR) studies.

Sources

- 1. sciencedaily.com [sciencedaily.com]

- 2. Design and Synthesis of Fluoro Analogues of Vitamin D [mdpi.com]

- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. 3-Hydroxycyclobutane-1-carbonitrile | C5H7NO | CID 22408685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Fluoro-3-methylcyclobutane | C5H9F | CID 58136843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Analogue discovery of safer alternatives to HCQ and CQ drugs for SAR-CoV-2 by computational design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Practical and Scalable Approach to Fluoro‐Substituted Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Analogue discovery of safer alternatives to HCQ and CQ drugs for SAR-CoV-2 by computational design - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 1-Fluoro-3-hydroxycyclobutanecarbonitrile

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for the novel compound 1-Fluoro-3-hydroxycyclobutanecarbonitrile. In the absence of empirical data for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its spectral characteristics. By examining the influence of fluoro, hydroxyl, and cyano functional groups on the cyclobutane scaffold, we present a detailed theoretical framework for the ¹H NMR, ¹³C NMR, IR, and MS spectra. This guide is intended to serve as a foundational resource for researchers in the fields of medicinal chemistry and materials science, offering insights into the structural elucidation of this and similar small molecules. Furthermore, detailed experimental protocols for the acquisition of this data are provided, establishing a self-validating system for future empirical studies.

Introduction: The Structural Significance of Substituted Cyclobutanes

Cyclobutane rings, particularly those bearing multiple functional groups, are pivotal structural motifs in a diverse array of biologically active molecules and advanced materials. The rigid, puckered conformation of the cyclobutane core imparts unique stereochemical properties that can significantly influence molecular interactions and reactivity. The subject of this guide, 1-Fluoro-3-hydroxycyclobutanecarbonitrile, combines three key functional groups—a fluorine atom, a hydroxyl group, and a nitrile group—on this constrained four-membered ring. This unique combination is anticipated to result in a molecule with distinct electronic and steric properties, making it a compound of interest for applications in drug discovery and polymer chemistry.

The fluorine atom, a bioisostere for hydrogen, can modulate metabolic stability, binding affinity, and lipophilicity. The hydroxyl group provides a site for hydrogen bonding and further functionalization, while the nitrile group is a versatile precursor for various chemical transformations and can also participate in polar interactions. Understanding the precise three-dimensional arrangement and electronic landscape of this molecule is paramount for harnessing its potential. Spectroscopic analysis is the cornerstone of such structural elucidation.

This guide is structured to provide a holistic understanding of the spectroscopic properties of 1-Fluoro-3-hydroxycyclobutanecarbonitrile. We will begin with a theoretical exploration of how each functional group is expected to influence the NMR, IR, and MS spectra. Following this, we will present predicted spectral data, complete with assignments and interpretations. Finally, we will detail the experimental methodologies required to obtain and validate this data, ensuring scientific integrity and reproducibility.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-Fluoro-3-hydroxycyclobutanecarbonitrile, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and stereochemistry of the molecule. The presence of ¹⁹F, a spin ½ nucleus with 100% natural abundance, will introduce additional complexity and informational richness to the spectra through ¹H-¹⁹F and ¹³C-¹⁹F spin-spin coupling.

The ¹H NMR spectrum is expected to be complex due to the diastereotopic nature of the methylene protons and the various coupling interactions. The chemical shifts are predicted based on the known values for cyclobutane (δ ~1.96 ppm) and the additive effects of the substituents.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 1-Fluoro-3-hydroxycyclobutanecarbonitrile (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-1 | 3.2 - 3.5 | ddd | J(H-C-F) ≈ 45-50, J(H-C-C-H) ≈ 7-9, J(H-C-C-H) ≈ 5-7 |

| H-2a | 2.5 - 2.8 | dddd | J(H-C-H) ≈ 12-14, J(H-C-C-H) ≈ 7-9, J(H-C-C-F) ≈ 2-4, J(H-C-C-C-H) ≈ 1-2 |

| H-2b | 2.2 - 2.5 | dddd | J(H-C-H) ≈ 12-14, J(H-C-C-H) ≈ 5-7, J(H-C-C-F) ≈ 1-3, J(H-C-C-C-H) ≈ 1-2 |

| H-3 | 4.5 - 4.8 | m | |

| H-4a | 2.6 - 2.9 | dddd | J(H-C-H) ≈ 12-14, J(H-C-C-H) ≈ 7-9, J(H-C-C-F) ≈ 1-3, J(H-C-C-C-H) ≈ 1-2 |

| H-4b | 2.3 - 2.6 | dddd | J(H-C-H) ≈ 12-14, J(H-C-C-H) ≈ 5-7, J(H-C-C-F) ≈ 2-4, J(H-C-C-C-H) ≈ 1-2 |

| OH | 1.5 - 3.0 | br s |

-

Causality of Predicted Shifts and Couplings:

-

H-1: The proton on the carbon bearing the nitrile group will be deshielded by the electron-withdrawing nature of the cyano group. It will appear as a doublet of doublets of doublets due to coupling with the geminal fluorine and the two vicinal protons on C-2 and C-4. The geminal ¹H-¹⁹F coupling is expected to be large.[1]

-

H-2 and H-4 Protons: These methylene protons are diastereotopic and will have distinct chemical shifts. They will exhibit geminal coupling to each other and vicinal coupling to the protons on C-1 and C-3. Additionally, long-range coupling to the fluorine atom (³JHF and ⁴JHF) is anticipated.

-

H-3: The proton on the carbon with the hydroxyl group will be significantly deshielded due to the electronegativity of the oxygen atom. Its multiplicity will be complex due to coupling with the adjacent methylene protons.

-

OH Proton: The chemical shift of the hydroxyl proton is highly dependent on concentration and solvent. It is expected to be a broad singlet and may not show coupling to other protons due to rapid exchange.

-

The ¹³C NMR spectrum will be characterized by the direct and long-range coupling with the fluorine atom. The chemical shifts are predicted based on cyclobutane (δ ~22 ppm) and established substituent effects.

Table 2: Predicted ¹³C NMR Chemical Shifts and Coupling Constants for 1-Fluoro-3-hydroxycyclobutanecarbonitrile (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| C-1 | 25 - 30 | d | ¹J(C-F) ≈ 180-220 |

| C-2 | 35 - 40 | d | ²J(C-F) ≈ 20-25 |

| C-3 | 65 - 70 | d | ³J(C-F) ≈ 5-10 |

| C-4 | 35 - 40 | d | ²J(C-F) ≈ 20-25 |

| C≡N | 118 - 122 | d | ³J(C-F) ≈ 3-5 |

-

Causality of Predicted Shifts and Couplings:

-

C-1: The carbon directly attached to the fluorine atom will experience a large downfield shift and will be split into a doublet with a large one-bond C-F coupling constant.

-

C-2 and C-4: These carbons, being two bonds away from the fluorine, will show a smaller downfield shift and will be split into doublets due to two-bond C-F coupling.

-

C-3: The carbon bearing the hydroxyl group will be significantly deshielded by the oxygen. It will also exhibit a small three-bond C-F coupling.

-

C≡N: The nitrile carbon will appear in the characteristic region for cyano groups and is expected to show a small three-bond C-F coupling.

-

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorption bands of the hydroxyl, nitrile, and carbon-fluorine functional groups.

Table 3: Predicted IR Absorption Frequencies for 1-Fluoro-3-hydroxycyclobutanecarbonitrile

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (alcohol) | 3600 - 3200 | Strong, Broad |

| C-H (cyclobutane) | 3000 - 2850 | Medium |

| C≡N (nitrile) | 2260 - 2240 | Medium, Sharp |

| C-O (alcohol) | 1260 - 1000 | Strong |

| C-F (fluoroalkane) | 1100 - 1000 | Strong |

-

Interpretation of Key Bands:

-

The broad O-H stretching band is a hallmark of an alcohol and arises from hydrogen bonding.

-

The sharp, medium intensity C≡N stretch is highly characteristic of a nitrile.

-

The strong C-F stretch is indicative of the fluorinated nature of the molecule.

-

Mass Spectrometry (MS)

The mass spectrum, likely acquired using a soft ionization technique like electrospray ionization (ESI), is expected to show a prominent molecular ion peak or a pseudomolecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺). High-resolution mass spectrometry (HRMS) will be crucial for confirming the elemental composition.

-

Molecular Weight: C₅H₆FNO = 115.0433 g/mol

-

Predicted Fragmentation Pattern (Electron Ionization - EI):

-

Loss of H₂O: A peak at m/z 97 corresponding to the loss of a water molecule from the molecular ion is highly probable.

-

Loss of HCN: Fragmentation involving the loss of hydrogen cyanide could lead to a peak at m/z 88.

-

Loss of HF: A peak at m/z 95 resulting from the elimination of hydrogen fluoride is also possible.

-

Ring Opening and Fragmentation: The cyclobutane ring can undergo various ring-opening and fragmentation pathways, leading to a complex pattern of smaller fragment ions. Alpha-cleavage adjacent to the hydroxyl or nitrile group is also a likely fragmentation route.

-

Experimental Protocols

The following protocols are designed to be self-validating systems for the acquisition of the spectroscopic data for 1-Fluoro-3-hydroxycyclobutanecarbonitrile.

NMR Spectroscopy

Protocol for ¹H, ¹³C, and ¹⁹F NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 1-Fluoro-3-hydroxycyclobutanecarbonitrile.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube.[2]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

Instrument Parameters (for a 500 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Acquisition Time: ~3 seconds

-

Relaxation Delay: 2 seconds

-

-

¹³C NMR:

-

Pulse Program: zgpg30 (proton decoupled)

-

Number of Scans: 1024 or more (depending on sample concentration)

-

Acquisition Time: ~1.5 seconds

-

Relaxation Delay: 2 seconds

-

-

¹⁹F NMR:

-

Pulse Program: zg30

-

Number of Scans: 64

-

Acquisition Time: ~1 second

-

Relaxation Delay: 2 seconds

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale to the TMS signal (0.00 ppm for ¹H and ¹³C) or an external standard for ¹⁹F.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the multiplicities and coupling constants.

-

Infrared (IR) Spectroscopy

Protocol for Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation:

-

Place a small drop of neat liquid 1-Fluoro-3-hydroxycyclobutanecarbonitrile directly onto the ATR crystal.

-

-

Instrument Parameters:

-

Scan Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

-

Data Acquisition and Processing:

-

Acquire a background spectrum of the clean ATR crystal.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Label the significant peaks.

-

Mass Spectrometry (MS)

Protocol for High-Resolution Mass Spectrometry (HRMS) via Electrospray Ionization (ESI)

-

Sample Preparation:

-

Prepare a dilute solution of 1-Fluoro-3-hydroxycyclobutanecarbonitrile (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Further dilute this stock solution to a final concentration of ~1-10 µg/mL with the same solvent, adding 0.1% formic acid to promote protonation for positive ion mode.

-

-

Instrument Parameters (for a Q-TOF or Orbitrap mass spectrometer):

-

Ionization Mode: ESI (positive and/or negative)

-

Infusion Flow Rate: 5-10 µL/min

-

Capillary Voltage: 3-4 kV

-

Mass Range: m/z 50-500

-

Resolution: >10,000

-

-

Data Acquisition and Processing:

-

Acquire the full scan mass spectrum.

-

Determine the accurate mass of the molecular ion.

-

Use the instrument's software to calculate the elemental composition and compare it with the theoretical value for C₅H₆FNO.

-

If necessary, perform tandem MS (MS/MS) experiments to induce fragmentation and aid in structural confirmation.

-

Visualization of Molecular Structure and Spectroscopic Correlations

To aid in the conceptualization of the molecular structure and its spectroscopic features, the following diagrams are provided.

Figure 1: 2D representation of 1-Fluoro-3-hydroxycyclobutanecarbonitrile.

Figure 2: Key predicted NMR correlations for 1-Fluoro-3-hydroxycyclobutanecarbonitrile.

Conclusion

This technical guide has presented a comprehensive prediction of the spectroscopic data for 1-Fluoro-3-hydroxycyclobutanecarbonitrile. By applying fundamental principles of NMR, IR, and MS, and drawing analogies from related structures, we have constructed a detailed spectral forecast. The provided protocols offer a clear pathway for the empirical validation of these predictions. This document serves as a critical starting point for any research endeavor involving this novel and potentially valuable molecule, enabling researchers to anticipate its spectral characteristics and design appropriate analytical strategies for its identification and characterization. The interplay of the fluoro, hydroxyl, and cyano substituents on the cyclobutane ring is expected to give rise to a unique and informative set of spectroscopic data, the full elucidation of which will undoubtedly contribute to a deeper understanding of the structure-property relationships in this class of compounds.

References

-

Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link][1]

-

Master Organic Chemistry. (2010). Functional Groups. Retrieved from [Link][3]

-

University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link][2]

Sources

A Technical Guide to 1-Fluoro-3-hydroxycyclobutanecarbonitrile: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-fluoro-3-hydroxycyclobutanecarbonitrile, a fluorinated cyclobutane derivative with significant potential as a versatile building block in medicinal chemistry and drug discovery. While not a commonly cataloged compound, its synthesis is accessible through modern methodologies, offering a unique scaffold for the development of novel therapeutics. This document will detail its nomenclature, stereoisomerism, proposed synthetic pathways with detailed experimental insights, predicted chemical properties, and its strategic applications in the design of next-generation pharmaceuticals.

Nomenclature and Structure

The systematic IUPAC name for the target molecule is 1-fluoro-3-hydroxycyclobutanecarbonitrile . This name is derived by identifying the cyclobutane ring as the parent structure, with the carbonitrile (-C≡N) group assigned as the principal functional group at position 1. Consequently, the fluorine and hydroxyl substituents are located at positions 1 and 3, respectively.

Synonyms: Due to the novelty of this specific substitution pattern, established synonyms are not widely available. However, based on common naming conventions, potential synonyms could include:

-

3-Fluoro-1-cyanocyclobutan-1-ol (less common as nitrile takes precedence)

-

1-Cyano-1-fluoro-3-hydroxycyclobutane

Stereoisomerism: The presence of two stereocenters at C1 and C3 gives rise to two diastereomers: cis and trans. The cis isomer has the fluoro and hydroxyl groups on the same face of the cyclobutane ring, while the trans isomer has them on opposite faces. The specific stereochemistry is crucial in drug design as it dictates the three-dimensional orientation of the functional groups and their interaction with biological targets.

-

cis-1-Fluoro-3-hydroxycyclobutanecarbonitrile

-

trans-1-Fluoro-3-hydroxycyclobutanecarbonitrile

Rationale for Synthesis and Application

The strategic incorporation of a cyclobutane ring into drug candidates is a well-established approach to introduce conformational rigidity, improve metabolic stability, and serve as a non-planar bioisostere for larger or more flexible moieties.[1] The addition of fluorine, a common practice in medicinal chemistry, can significantly enhance a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and bioavailability.[2][3] The combination of a cyclobutane scaffold with fluoro and hydroxyl functionalities in 1-fluoro-3-hydroxycyclobutanecarbonitrile presents a unique opportunity to access novel chemical space for drug discovery.

Proposed Synthetic Strategies

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the late-stage fluorination of a readily accessible precursor, such as a hydroxy-substituted cyclobutanecarbonitrile.

Caption: Retrosynthetic analysis of 1-fluoro-3-hydroxycyclobutanecarbonitrile.

Synthesis of the Key Precursor: 3-Hydroxycyclobutanecarbonitrile

The synthesis of the key intermediate, 3-hydroxycyclobutanecarbonitrile, can be achieved from commercially available starting materials. Both cis and trans isomers of this precursor are known and can potentially be separated or synthesized stereoselectively.[5]

Stereoselective Fluorination

The critical step in the synthesis is the introduction of the fluorine atom at the C1 position. This can be approached via either nucleophilic or electrophilic fluorination methods. The choice of reagent and reaction conditions will be crucial for achieving the desired stereoselectivity.

3.3.1. Nucleophilic Fluorination Approach

A potential route involves the conversion of the hydroxyl group at C1 (if a suitable precursor is synthesized) to a leaving group, followed by displacement with a fluoride source. However, a more direct approach would be the fluorination of a carbonyl precursor.

Experimental Protocol (Proposed):

-

Oxidation of Precursor: The secondary alcohol of 3-hydroxycyclobutanecarbonitrile would first be oxidized to the corresponding ketone, 3-oxocyclobutanecarbonitrile, using a mild oxidizing agent like pyridinium chlorochromate (PCC) or a Swern oxidation.

-

Cyanohydrin Formation and Fluorination: The resulting ketone can then be converted to a cyanohydrin at the 3-position. Subsequent deoxofluorination of the hydroxyl group of the cyanohydrin using a reagent like diethylaminosulfur trifluoride (DAST) could introduce the fluorine atom. It is important to note that DAST can also react with the nitrile group under certain conditions, so careful optimization of the reaction conditions would be necessary.

Causality Behind Experimental Choices:

-

The choice of a mild oxidizing agent is to prevent over-oxidation or side reactions with the nitrile functionality.

-

DAST is a common and effective reagent for deoxofluorination, replacing a hydroxyl group with a fluorine atom, often with inversion of stereochemistry.[6]

3.3.2. Electrophilic Fluorination Approach

An alternative strategy involves the use of an electrophilic fluorinating agent, such as Selectfluor.[7]

Experimental Protocol (Proposed):

-

Enolate Formation: The 3-oxocyclobutanecarbonitrile precursor would be treated with a base, such as lithium diisopropylamide (LDA), to generate the corresponding enolate.

-

Electrophilic Fluorination: The enolate is then quenched with an electrophilic fluorine source like Selectfluor (N-fluorobis(phenyl)sulfonimide). The stereochemical outcome of this reaction would depend on the facial selectivity of the enolate attack.

Causality Behind Experimental Choices:

-

LDA is a strong, non-nucleophilic base suitable for generating a specific enolate.

-

Selectfluor is a widely used, easy-to-handle electrophilic fluorinating reagent.[7]

Caption: Proposed synthetic workflow for 1-fluoro-3-hydroxycyclobutanecarbonitrile.

Physicochemical Properties (Predicted)

The introduction of fluorine is expected to significantly influence the physicochemical properties of the molecule.

| Property | Predicted Effect of Fluorination | Rationale |

| Acidity of Hydroxyl Group | Increased | The electron-withdrawing nature of the fluorine atom will increase the acidity of the C3-hydroxyl proton. |

| Lipophilicity (LogP) | Increased | Fluorine is more lipophilic than hydrogen, which is expected to increase the overall lipophilicity of the molecule.[3] |

| Metabolic Stability | Increased | The C-F bond is significantly stronger than a C-H bond, making the molecule more resistant to metabolic degradation at the fluorinated position.[2] |

| Dipole Moment | Increased | The high electronegativity of fluorine will introduce a significant dipole moment. |

Applications in Drug Discovery

The unique combination of a rigid cyclobutane scaffold, a hydrogen bond-donating hydroxyl group, a hydrogen bond-accepting nitrile group, and a metabolically robust fluorine atom makes 1-fluoro-3-hydroxycyclobutanecarbonitrile an attractive building block for medicinal chemistry.

-

Scaffold for Bioactive Molecules: This compound can serve as a central scaffold for the synthesis of more complex molecules. The hydroxyl and nitrile groups provide handles for further functionalization.

-

Conformationally Restricted Analogs: It can be used to replace more flexible linkers in existing drug molecules to lock in a bioactive conformation and improve binding affinity.

-

Bioisosteric Replacement: The fluorinated cyclobutane moiety can act as a bioisostere for other groups, such as phenyl rings, to improve physicochemical properties and overcome liabilities like metabolic instability.[1]

Conclusion

1-Fluoro-3-hydroxycyclobutanecarbonitrile represents a promising, albeit underexplored, building block for the advancement of drug discovery programs. Its synthesis, while requiring careful stereochemical control, is achievable through established synthetic methodologies. The predictable impact of its unique structural features on key physicochemical and pharmacological properties makes it a valuable tool for researchers and scientists in the pharmaceutical industry. Further exploration of its synthesis and applications is warranted to fully unlock its potential in the development of novel therapeutics.

References

-

Yanai, H., Hoshikawa, S., Kawai, K., & Matsumoto, T. (2025). Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. Chemistry–An Asian Journal. [Link]

- Google Patents. (n.d.). Method for producing trans-1-chloro-3,3,3-trifluoropropene.

-

Wessjohann, L. A., et al. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. [Link]

-

Wu, J.-B., et al. (2023). Fluorination of alkylidenecyclopropanes and alkylidenecyclobutanes: divergent synthesis of fluorinated cyclopropanes and cyclobutanes. Organic & Biomolecular Chemistry. [Link]

- Google Patents. (n.d.). Hydro-fluorocompounds.

-

Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]

-

National Taiwan University. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Retrieved from [Link]

-

Demchuk, O. P., et al. (2023). Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery. ResearchGate. [Link]

-

PubChem. (n.d.). 3-Hydroxycyclobutane-1-carbonitrile. Retrieved from [Link]

-

Grygorenko, O. O., et al. (2022). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry–A European Journal. [Link]

-

PubChem. (n.d.). 1-Fluoro-3-methylcyclopentane. Retrieved from [Link]

-

PubChem. (n.d.). 1-Fluoro-3-methylcyclobutane. Retrieved from [Link]

-

To, H., Mirakhorli, S., & Ollevier, T. (2024). Synthesis of aryl fluorocyclopropanes from aryl fluorodiazirines and alkenes in continuous flow. Chemical Communications. [Link]

-

ChemRxiv. (2022). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. Retrieved from [Link]

-

Beilstein-Institut. (2017). Fluorination of some highly functionalized cycloalkanes: chemoselectivity and substrate dependence. Beilstein Journal of Organic Chemistry. [Link]

-

Liu, R., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society. [Link]

-

PubMed. (2018). Stereoselective Solid-State Synthesis of Substituted Cyclobutanes Assisted by Pseudorotaxane-like MOFs. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 3-fluoro-4-hydroxycyclohexane carboxylate.

-

ResearchGate. (2026). Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. Retrieved from [Link]

-

Fülöp, F., & Kiss, L. (2017). Fluorination of some highly functionalized cycloalkanes: chemoselectivity and substrate dependence. Beilstein Journal of Organic Chemistry. [Link]

-

PubChem. (n.d.). Fluoro cyclohexenyl or cyclopentenyl hydroxyalkylene sulfides - Patent US-3362999-A. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Cobalt-catalysed nucleophilic fluorination in organic carbonates. Retrieved from [Link]

- Google Patents. (n.d.). Cyclopentane compounds.

-

Liu, R., et al. (2012). Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G. Angewandte Chemie International Edition. [Link]

-

Mykhailiuk, P. K. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Angewandte Chemie International Edition. [Link]

-

Anderson, G. L., Burks, W. A., & Harruna, I. I. (1988). Novel Synthesis of 3-Fluoro-1-Aminoadamantane and Some of its Derivatives. Synthetic Communications. [Link]

-

PubChem. (n.d.). 1-Hydroxycyclopentanecarbonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 1-Fluoro-3-propylcyclopentane. Retrieved from [Link]

-

Universidad de Oviedo. (n.d.). Cobalt-catalysed nucleophilic fluorination in organic carbonates. Retrieved from [Link]

-

T. A. (2000). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. [Link]

-

Organometallic and Catalysis Group, OUCI. (2012). Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G. Retrieved from [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorination of alkylidenecyclopropanes and alkylidenecyclobutanes: divergent synthesis of fluorinated cyclopropanes and cyclobutanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 3-Hydroxycyclobutane-1-carbonitrile | C5H7NO | CID 22408685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Fluorination of some highly functionalized cycloalkanes: chemoselectivity and substrate dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

An In-Depth Technical Guide to 1-Fluoro-3-hydroxycyclobutanecarbonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Fluorinated Cyclobutanes in Medicinal Chemistry

The introduction of fluorine into small molecules has become a cornerstone of modern drug discovery, offering a powerful tool to modulate a wide array of physicochemical and biological properties.[1] The judicious placement of a fluorine atom can influence metabolic stability, membrane permeability, pKa, and binding affinity to biological targets.[1] Concurrently, the use of strained ring systems, such as cyclobutanes, has gained significant traction. The inherent three-dimensionality of the cyclobutane scaffold provides a unique conformational rigidity that can be exploited to optimize ligand-receptor interactions and explore novel chemical space.[2]

This guide focuses on the physicochemical properties, synthetic considerations, and potential applications of a unique hybrid of these two strategies: 1-Fluoro-3-hydroxycyclobutanecarbonitrile . This molecule, possessing a stereochemically rich and functionalized cyclobutane core, represents a promising, yet underexplored, building block for the development of novel therapeutics. Due to the limited availability of direct experimental data for this specific compound, this guide will leverage data from close structural analogs and established principles of physical organic chemistry to provide a comprehensive and predictive overview for researchers.

Physicochemical Properties: A Predictive Analysis

Structural and Molecular Data

The introduction of a fluorine atom is expected to have a minimal impact on the molecular weight and formula compared to its non-fluorinated counterpart.

| Property | 3-Hydroxycyclobutanecarbonitrile (Analog) | 1-Fluoro-3-hydroxycyclobutanecarbonitrile (Predicted) | Source |

| Molecular Formula | C₅H₇NO | C₅H₆FNO | [3] |

| Molecular Weight | 97.12 g/mol | ~115.11 g/mol | [3] |

| Exact Mass | 97.052763847 Da | ~115.043342 Da | [3] |

| Topological Polar Surface Area | 44 Ų | ~44 Ų | [3] |

Predicted Physicochemical Characteristics

The presence of the electron-withdrawing fluorine atom is anticipated to influence the acidity of the hydroxyl group and the overall lipophilicity of the molecule.

| Property | Predicted Value/Range | Rationale and Discussion |

| Melting Point | Likely a low-melting solid or oil | The non-fluorinated analog is not well-documented as a solid at room temperature. The introduction of fluorine may increase intermolecular interactions, potentially raising the melting point. |

| Boiling Point | Estimated 180-220 °C | The boiling point will be influenced by hydrogen bonding from the hydroxyl group and dipole-dipole interactions from the nitrile and C-F bond. |

| Solubility | Soluble in polar organic solvents (e.g., Methanol, Ethanol, DMSO, Acetonitrile). Limited solubility in non-polar solvents. Moderate water solubility. | The hydroxyl and nitrile groups will facilitate solubility in polar solvents. The fluorine atom may slightly decrease water solubility compared to the non-fluorinated analog due to its hydrophobic nature. |

| pKa | Estimated 13-14 | The electron-withdrawing effect of the fluorine atom is expected to make the hydroxyl group slightly more acidic than a typical acyclic secondary alcohol (pKa ~16-18). |

| LogP | Estimated 0.5 - 1.5 | The fluorine atom will increase lipophilicity compared to the parent hydroxyl compound. This predicted range suggests good potential for membrane permeability. |

Spectroscopic Characterization: Anticipated Signatures

While experimental spectra are not available, we can predict the key spectroscopic features that would confirm the identity and purity of 1-Fluoro-3-hydroxycyclobutanecarbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would be complex due to the rigid cyclobutane ring and the presence of stereoisomers. Key signals would include a multiplet for the proton geminal to the fluorine atom, exhibiting a large one-bond coupling to ¹⁹F. The proton attached to the carbon bearing the hydroxyl group would also appear as a multiplet. The remaining cyclobutyl protons would show complex splitting patterns.

-

¹³C NMR: The carbon bearing the fluorine atom would show a large one-bond C-F coupling constant. The carbon attached to the hydroxyl group would be shifted downfield. The nitrile carbon would appear in the characteristic region around 115-125 ppm.

-

¹⁹F NMR: A single resonance, likely a multiplet due to coupling with neighboring protons, would be the most definitive indicator of successful fluorination.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the following key absorption bands:

| Functional Group | Anticipated Wavenumber (cm⁻¹) | Intensity |

| O-H (alcohol) | 3600-3200 | Strong, Broad |

| C-H (alkane) | 3000-2850 | Medium |

| C≡N (nitrile) | 2260-2240 | Medium, Sharp |

| C-F (fluoroalkane) | 1150-1000 | Strong |

| C-O (alcohol) | 1100-1000 | Strong |

Rationale: The broad O-H stretch is characteristic of a hydrogen-bonded alcohol.[4] The sharp C≡N stretch is a key diagnostic peak for the nitrile functionality.[5] The C-F stretch is typically a strong band in the fingerprint region.[6]

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 115. The fragmentation pattern would be expected to involve the loss of small neutral molecules such as HCN, H₂O, and HF.

Synthesis and Purification Strategies: A Proposed Workflow

A robust synthetic strategy is crucial for accessing 1-Fluoro-3-hydroxycyclobutanecarbonitrile for further study. The following outlines a plausible, multi-step synthetic sequence based on established methodologies for the synthesis of fluorinated cyclobutanes.

Caption: Proposed synthetic workflow for 1-Fluoro-3-hydroxycyclobutanecarbonitrile.

Experimental Protocol: A Step-by-Step Guide

Step 1: Reduction of 3-Oxocyclobutanecarbonitrile to 3-Hydroxycyclobutanecarbonitrile

-

Reaction Setup: To a solution of 3-oxocyclobutanecarbonitrile in methanol at 0 °C, add sodium borohydride portion-wise.

-

Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by the slow addition of acetone, followed by water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 3-hydroxycyclobutanecarbonitrile may be used directly in the next step or purified by column chromatography.

Step 2: Deoxyfluorination of 3-Hydroxycyclobutanecarbonitrile

-

Reaction Setup: In a fume hood, dissolve 3-hydroxycyclobutanecarbonitrile in anhydrous dichloromethane in a fluorinated polyethylene or Teflon flask. Cool the solution to -78 °C.

-

Reagent Addition: Slowly add a solution of a deoxyfluorinating agent, such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®, in dichloromethane to the cooled reaction mixture.

-

Reaction Progression: Allow the reaction to warm slowly to room temperature and stir for several hours. Monitor the progress by TLC or ¹⁹F NMR.

-

Quenching and Workup: Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product should be purified by column chromatography on silica gel to yield 1-Fluoro-3-hydroxycyclobutanecarbonitrile.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of 1-Fluoro-3-hydroxycyclobutanecarbonitrile make it an attractive building block for medicinal chemistry programs.

Caption: Potential applications of the core scaffold in drug discovery.

-

Bioisosteric Replacement: The fluorinated cyclobutane core can serve as a bioisostere for larger, more metabolically labile groups, or to introduce conformational constraint.[2]

-

Scaffold for Library Synthesis: The hydroxyl and nitrile functionalities serve as versatile chemical handles for the elaboration into a diverse library of compounds for screening. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, while the hydroxyl group can be derivatized into ethers or esters.

-

Improving Physicochemical Properties: The introduction of the polar fluorine and hydroxyl groups can improve solubility and other drug-like properties. The rigid, non-planar nature of the cyclobutane ring can disrupt planarity and improve the overall three-dimensional character of a drug candidate, which is often associated with improved clinical success.[2]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-Fluoro-3-hydroxycyclobutanecarbonitrile is not available, precautions should be based on the known hazards of its structural analogs, namely cyanohydrins and organofluorine compounds.

-

Toxicity: The non-fluorinated analog, 3-hydroxycyclobutanecarbonitrile, is classified as toxic if swallowed, in contact with skin, or if inhaled.[3] It is also a skin and eye irritant.[3] It is prudent to assume that the fluorinated derivative will have a similar or even enhanced toxicity profile.

-

Handling: Handle this compound in a well-ventilated fume hood.[7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] Avoid inhalation of dust or vapors and contact with skin and eyes.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

Conclusion and Future Outlook

1-Fluoro-3-hydroxycyclobutanecarbonitrile stands as a promising yet underutilized building block in the medicinal chemist's toolbox. While direct experimental data remains scarce, this in-depth guide provides a robust, predictive framework for its physicochemical properties, spectroscopic signatures, and synthetic accessibility. The strategic combination of a fluorine atom and a functionalized, conformationally restricted cyclobutane ring offers exciting opportunities for the design of novel therapeutics with improved pharmacological profiles. Further experimental investigation into the synthesis and properties of this molecule is highly warranted and is anticipated to unlock its full potential in drug discovery.

References

-

PubChem. 3-Hydroxycyclobutane-1-carbonitrile. [Link]

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- Burés, J., Armstrong, A., & Blackmond, D. G. (2012). Curtin− Hammett methodologies for the analysis of catalytic reactions. Journal of the American Chemical Society, 134(15), 6741-6750.

- Kirk, K. L. (2006). Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated small molecules. Journal of fluorine chemistry, 127(8), 1013-1029.

- Meanwell, N. A. (2018). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 61(14), 5822-5880.

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.

- Wessjohann, L. A., Krelaus, R., & Troschütz, R. (2006). Fluorine in medicinal chemistry. Mini reviews in medicinal chemistry, 6(12), 1361-1376.

-

University of California, Davis. Table of Characteristic IR Absorptions. [Link]

-

eCampusOntario Pressbooks. 29.6 Infrared (IR) Spectroscopy. [Link]

-

Spectroscopy Online. The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. [Link]

-

Oreate AI Blog. Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. [Link]

- Wuts, P. G. (2014). Greene's protective groups in organic synthesis. John Wiley & Sons.

- Paquin, J. F., Caron, L., & Desrosiers, J. N. (2005). Deoxofluorination of alcohols and carbonyls: scope and limitations.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic chemistry. Oxford university press.

- Gouverneur, V., & Seppelt, K. (2015). F-chemistry. Science, 349(6252), 1046-1047.

- Ni, C., & Hu, J. (2017). The unique role of fluorine in the design of pharmaceuticals. Chemical Society Reviews, 46(22), 6854-6869.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Hydroxycyclobutane-1-carbonitrile | C5H7NO | CID 22408685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. chemicalbook.com [chemicalbook.com]

The Strategic Placement of Fluorine: An In-depth Technical Guide to 1-Fluoro-3-hydroxycyclobutanecarbonitrile

Abstract

The introduction of fluorine into small molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a vast array of physicochemical and pharmacological properties.[1][2] This guide delves into the nuanced role of a single fluorine atom within the scaffold of 1-Fluoro-3-hydroxycyclobutanecarbonitrile, a molecule poised at the intersection of several key functional groups relevant to drug discovery. While direct literature on this specific molecule is emerging, this document synthesizes established principles of organofluorine chemistry and applies them to this unique structure. We will explore a plausible stereoselective synthesis, dissect the profound influence of the fluorine atom on the molecule's electronic and conformational landscape, and analyze the interplay between the fluoro, hydroxyl, and nitrile moieties. This technical guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated building blocks in their discovery programs.

Introduction: The Ascendancy of Fluorinated Cyclobutanes in Drug Discovery

The cyclobutane ring, once considered a niche scaffold, has gained significant traction in medicinal chemistry for its ability to introduce conformational rigidity and provide unique three-dimensional exit vectors for substituents.[3] When combined with fluorine, the smallest and most electronegative halogen, the resulting fluorinated cyclobutanes offer a compelling set of properties for drug design. Fluorine's unique electronic and steric characteristics can profoundly influence a molecule's acidity, lipophilicity, metabolic stability, and binding affinity for its biological target.[2][4] These subtle yet powerful modifications can translate into improved pharmacokinetic profiles, enhanced target selectivity, and greater resistance to metabolic degradation.[2] The strategic incorporation of fluorine is a key tactic in the development of novel therapeutics across a wide range of disease areas, including oncology, virology, and neurology.[2]

This guide will focus on the specific case of 1-Fluoro-3-hydroxycyclobutanecarbonitrile, a molecule that embodies the strategic use of fluorine in a multifunctional scaffold. The interplay of the electron-withdrawing fluorine atom with the hydrogen-bond donating hydroxyl group and the polar nitrile functionality presents a fascinating case study in modern molecular design.

Stereoselective Synthesis of 1-Fluoro-3-hydroxycyclobutanecarbonitrile: A Proposed Pathway

While a definitive, published synthesis for 1-Fluoro-3-hydroxycyclobutanecarbonitrile is not yet widely available, a plausible and stereocontrolled route can be devised based on established methodologies for the synthesis of substituted cyclobutanes and the introduction of fluorine.[5][6][7] The proposed synthesis prioritizes stereochemical control, a critical aspect of modern drug design.

A potential synthetic approach could commence with a suitable cyclobutane precursor, such as a protected 3-hydroxycyclobutanone. The stereoselective introduction of the nitrile and fluorine moieties is paramount.

Proposed Experimental Protocol:

-

Protection of the Hydroxyl Group: The starting material, 3-hydroxycyclobutanone, would first be protected to prevent interference in subsequent steps. A common protecting group such as a silyl ether (e.g., tert-butyldimethylsilyl ether) would be suitable.

-

Cyanohydrin Formation: The protected ketone can then be converted to a cyanohydrin. This reaction, typically employing trimethylsilyl cyanide (TMSCN) with a catalytic amount of a Lewis acid, would introduce the nitrile group. This step often proceeds with some degree of stereoselectivity, which can be influenced by the choice of catalyst and reaction conditions.

-

Fluorination: The resulting tertiary alcohol of the cyanohydrin is a key intermediate for fluorination. Deoxyfluorination using a reagent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® is a well-established method for converting hydroxyl groups to fluorine atoms.[2] The stereochemical outcome of this SN2-type reaction would likely result in an inversion of configuration at the carbon center bearing the fluorine atom.

-

Deprotection: The final step would involve the removal of the silyl protecting group from the hydroxyl functionality, typically using a fluoride source such as tetrabutylammonium fluoride (TBAF), to yield the target molecule, 1-Fluoro-3-hydroxycyclobutanecarbonitrile.

This proposed multi-step synthesis allows for the controlled introduction of the key functional groups with a degree of stereochemical control. Purification and characterization at each step, using techniques such as NMR and mass spectrometry, would be crucial to ensure the desired product is obtained.[8]

Caption: Proposed synthetic pathway for 1-Fluoro-3-hydroxycyclobutanecarbonitrile.

The Multifaceted Role of the Fluorine Atom

The single fluorine atom in 1-Fluoro-3-hydroxycyclobutanecarbonitrile exerts a profound influence on the molecule's properties through a combination of inductive and conformational effects.

Modulation of Physicochemical Properties

The high electronegativity of fluorine significantly alters the electronic distribution within the molecule, impacting its acidity (pKa) and lipophilicity (logP/logD).

-

Impact on Acidity (pKa): The strong electron-withdrawing inductive effect of the fluorine atom, transmitted through the cyclobutane ring, is expected to increase the acidity of the hydroxyl group (lower its pKa) compared to its non-fluorinated counterpart.[1][9][10] This modulation of pKa can have significant implications for a drug candidate's absorption, distribution, and target engagement.

-

Influence on Lipophilicity: The effect of fluorine on lipophilicity is context-dependent.[9][11] While a single fluorine atom can sometimes increase lipophilicity by masking a polar C-H bond, in a molecule with existing polar functional groups like a hydroxyl and a nitrile, the overall effect may be a nuanced modulation of the molecule's polarity and its distribution between aqueous and lipid environments. The conformational preferences of the fluorinated ring can also play a significant role in determining the molecule's surface properties and, consequently, its lipophilicity.[3]

| Property | Expected Influence of Fluorine | Rationale |

| pKa of Hydroxyl Group | Decrease | Strong inductive electron withdrawal by fluorine.[1][10] |

| Lipophilicity (logD) | Context-dependent modulation | Interplay of fluorine's hydrophobicity and its electronic influence on polar groups.[9][11] |

| Metabolic Stability | Increase | The C-F bond is significantly stronger than a C-H bond, blocking metabolic oxidation at that position.[12][13] |

Conformational Control and Stereoelectronic Effects

The introduction of fluorine can significantly influence the conformational preferences of the cyclobutane ring.[14][15] The puckered nature of the cyclobutane ring leads to distinct axial and equatorial positions for substituents. The preferred conformation will be influenced by a combination of steric and stereoelectronic effects, including gauche effects and hyperconjugation involving the C-F bond. These conformational biases can have a profound impact on how the molecule presents its functional groups to a biological target, thereby influencing binding affinity and selectivity.[15]

Caption: Influence of the fluorine atom on key molecular properties.

Blocking Metabolic Soft Spots

A primary reason for incorporating fluorine into drug candidates is to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes.[12][13] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, the metabolic clearance of a molecule can be significantly reduced, leading to improved bioavailability and a longer half-life. In 1-Fluoro-3-hydroxycyclobutanecarbonitrile, the fluorine atom effectively shields its position from metabolic attack.

Interplay of Functional Groups: A Synergistic Effect

The true potential of 1-Fluoro-3-hydroxycyclobutanecarbonitrile lies in the synergistic interplay of its three functional groups.

-

Fluorine and the Hydroxyl Group: As discussed, the fluorine atom modulates the acidity of the hydroxyl group. This can influence its ability to act as a hydrogen bond donor in interactions with a target protein. A more acidic hydroxyl group may form stronger hydrogen bonds in certain environments.

-

Fluorine and the Nitrile Group: The electron-withdrawing nature of the fluorine atom will also be felt by the nitrile group, potentially influencing its polarity and its ability to participate in dipole-dipole or hydrogen bonding interactions.

-

Hydroxyl and Nitrile Groups: The relative stereochemistry of the hydroxyl and nitrile groups, which is locked in by the cyclobutane ring, will dictate their spatial relationship. This fixed orientation is a key feature for designing molecules with specific binding modes.

The combination of a rigid scaffold, a metabolically robust fluorine atom, a hydrogen-bond donating hydroxyl group, and a polar nitrile group makes 1-Fluoro-3-hydroxycyclobutanecarbonitrile a versatile building block for creating molecules with finely tuned properties for specific biological targets.

Analytical Characterization

The structural elucidation and purity assessment of 1-Fluoro-3-hydroxycyclobutanecarbonitrile and its intermediates would rely on a suite of modern analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR would be indispensable.[3][8] 19F NMR is particularly powerful for confirming the presence and chemical environment of the fluorine atom.[8] Conformational analysis can also be aided by NMR techniques.[16]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the synthesized molecules.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be useful for identifying the characteristic vibrational frequencies of the hydroxyl (O-H stretch) and nitrile (C≡N stretch) functional groups.

Conclusion and Future Perspectives

While 1-Fluoro-3-hydroxycyclobutanecarbonitrile may not yet be a widely commercially available building block, its structure represents a confluence of desirable features for modern drug discovery. The strategic placement of a fluorine atom on a rigid cyclobutane scaffold, adorned with key pharmacophoric elements, offers a compelling starting point for the design of novel therapeutics. The principles outlined in this guide, extrapolated from the rich field of organofluorine chemistry, provide a framework for understanding and harnessing the potential of this and similar fluorinated building blocks. As synthetic methodologies for accessing complex fluorinated molecules continue to advance, we can anticipate that structures like 1-Fluoro-3-hydroxycyclobutanecarbonitrile will play an increasingly important role in the development of the next generation of medicines.

References

-

O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 743-752. [Link]

-

Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160. [Link]

-

Mykhailiuk, P. K., & Shishkin, O. V. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]

-

ResearchGate. (n.d.). Molecular geometry of fluorocyclobutanes. [Link]

-

Ismael, L., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]

-

ResearchGate. (n.d.). Synthesis of (1sn,3sn)‐3‐(hydroxymethyl)cyclobutanecarbonitrile (cis‐16). [Link]

-

National Center for Biotechnology Information. (n.d.). Metabolism and Toxicity of Fluorine Compounds. PubMed Central. [Link]

-

ResearchGate. (n.d.). Selected functional groups to which the ‐CH2F moiety is bioisosteric. [Link]

-

ACS Publications. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology. [Link]

-

Wang, Y., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society. [Link]

-

Servis, K. L., & Roberts, J. D. (1965). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature. Journal of the American Chemical Society. [Link]

-

MDPI. (2021). Structural and Spectral Investigation of a Series of Flavanone Derivatives. Molecules. [Link]

-

Frontiers Media. (n.d.). Fluorescence Quantum Yields of Natural Organic Matter and Organic Compounds: Implications for the Fluorescence-based Interpretation of Organic Matter Composition. Frontiers in Marine Science. [Link]

-

National Center for Biotechnology Information. (n.d.). Structure-property relationships of fluorinated carboxylic acid bioisosteres. PubMed Central. [Link]

-

National Center for Biotechnology Information. (n.d.). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. PubMed Central. [Link]

-

National Center for Biotechnology Information. (n.d.). The role of fluorine in medicinal chemistry. PubMed. [Link]

-

ChemRxiv. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. [Link]

-

ACS Publications. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

-

ResearchGate. (2021). Fluorinated Rings: Conformation and Application. [Link]

-

National Center for Biotechnology Information. (n.d.). A Practical and Scalable Approach to Fluoro‐Substituted Bicyclo[1.1.1]pentanes. PubMed Central. [Link]

-

ACS Publications. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry. [Link]

- Google Patents. (n.d.). CN104230753A - Method for synthesizing fluoroacetonitrile.

-

ACS Publications. (n.d.). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

-

ResearchGate. (n.d.). Fluorocyclobutane‐containing pharmaceuticals and drug candidates. [Link]

-

Nanyang Technological University. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. [Link]

-

MDPI. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. [Link]

-

MDPI. (n.d.). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. International Journal of Molecular Sciences. [Link]

-

ResearchGate. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. [Link]

-

National Center for Biotechnology Information. (n.d.). Fluorocyclobutane. PubChem. [Link]

-

ResearchGate. (2025). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology. [Link]

-

National Center for Biotechnology Information. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. PubMed Central. [Link]

-

ResearchGate. (n.d.). Synthesis of Fluorine‐Containing 3‐Aminocyclopent‐2‐enones via Intramolecular Cyclization. [Link]

-

Nazarbayev University Research Repository. (2019). A quantum chemical study of the effect of substituents in governing the strength of the S–F bonds of sulfenyl-type fluorides toward homolytic dissociation and fluorine atom transfer. [Link]

-

Thieme. (2025). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Science of Synthesis. [Link]

-

ResearchGate. (2025). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. [Link]

-

MDPI. (2023). Spectroscopic Studies of Quinobenzothiazine Derivative in Terms of the In Vitro Interaction with Selected Human Plasma Proteins: Part 2. International Journal of Molecular Sciences. [Link]

-

Organic Syntheses. (n.d.). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. [Link]

-

ResearchGate. (2025). Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. [Link]

-

National Center for Biotechnology Information. (n.d.). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed. [Link]

-

National Center for Biotechnology Information. (n.d.). Fluorinated Rings: Conformation and Application. PubMed. [Link]

-

Royal Society of Chemistry. (2024). Synthesis of aryl fluorocyclopropanes from aryl fluorodiazirines and alkenes in continuous flow. Chemical Communications. [Link]

-

National Center for Biotechnology Information. (n.d.). Contribution of Organofluorine Compounds to Pharmaceuticals. PubMed Central. [Link]

- Google Patents. (n.d.).

-

Scitech Daily. (2026). Scientists just overturned a 100-year-old rule of chemistry, and the results are “impossible”. [Link]

-

MDPI. (n.d.). Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. Molecules. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. irep.ntu.ac.uk [irep.ntu.ac.uk]

- 8. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-property relationships of fluorinated carboxylic acid bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Fluorinated Rings: Conformation and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

Stereochemistry of 1-Fluoro-3-hydroxycyclobutanecarbonitrile

An In-Depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane ring is a privileged scaffold in modern medicinal chemistry, prized for its ability to confer unique three-dimensional topologies upon drug candidates. The introduction of specific substituents, such as fluorine, hydroxyl, and cyano groups, further enhances its utility by modulating physicochemical properties like metabolic stability, membrane permeability, and target binding affinity. This guide provides a comprehensive analysis of the stereochemistry of 1-fluoro-3-hydroxycyclobutanecarbonitrile, a key building block for advanced pharmaceutical intermediates. We will dissect the molecule's inherent stereoisomerism, explore strategies for stereocontrolled synthesis, and detail the analytical methodologies required for isomer identification and separation. This document serves as a foundational resource for chemists engaged in the design and synthesis of novel therapeutics incorporating this versatile structural motif.

Part 1: Foundational Stereochemical Analysis

The structure of 1-fluoro-3-hydroxycyclobutanecarbonitrile contains two stereogenic centers at the C1 and C3 positions. This gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers. The relationship between these pairs is diastereomeric, defined by the relative orientation of the substituents on the cyclobutane ring.

-

cis-isomers: The fluorine and hydroxyl groups are on the same face of the ring. This diastereomer exists as a pair of enantiomers: (1R, 3R) and (1S, 3S).

-

trans-isomers: The fluorine and hydroxyl groups are on opposite faces of the ring. This diastereomer also exists as a pair of enantiomers: (1R, 3S) and (1S, 3R).

The interplay between these isomers is critical, as each may exhibit distinct biological activities and metabolic profiles. Understanding their relationship is the first step in any rational drug design program.

Figure 2: General workflow for synthesis, separation, and isolation of stereoisomers.

Part 3: Analytical Characterization and Isomer Separation

Distinguishing and isolating the four stereoisomers requires a combination of high-resolution analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the relative stereochemistry (cis vs. trans) of the diastereomers.

-

¹H NMR: The coupling constants (³J) between protons on the cyclobutane ring are highly sensitive to their dihedral angle. In the cis isomer, the H1-H2 and H3-H4 protons will have different coupling constants compared to the trans isomer due to the different spatial relationships dictated by the ring pucker.

-

¹⁹F NMR: The fluorine chemical shift and its coupling to adjacent protons (²JFH, ³JFH) will be distinct for each diastereomer.

-

Nuclear Overhauser Effect (NOE): NOESY or ROESY experiments can unambiguously establish through-space proximity. For the cis isomer, an NOE correlation would be expected between protons on the same face of the ring at C1 and C3, which would be absent in the trans isomer.

Protocol: Chiral Separation by Supercritical Fluid Chromatography (SFC)

Once the diastereomers are separated, the enantiomers of each must be resolved. Chiral SFC is often the method of choice due to its high efficiency, speed, and reduced solvent consumption compared to traditional HPLC.

Objective: To resolve the enantiomers of the cis and trans diastereomers of 1-fluoro-3-hydroxycyclobutanecarbonitrile.

Methodology:

-

Column Screening: Screen a variety of chiral stationary phases (CSPs) based on polysaccharide derivatives (e.g., amylose or cellulose) with different chiral selectors. Common columns include Chiralpak® IA, IB, IC, etc.

-

Mobile Phase Optimization:

-

Start with a primary mobile phase of supercritical CO₂.

-

Use a polar organic co-solvent (modifier), typically methanol, ethanol, or isopropanol, starting at a 10-20% gradient.

-

An additive, such as diethylamine (DEA) for basic compounds or trifluoroacetic acid (TFA) for acidic compounds, may be required to improve peak shape.

-

-

Parameter Optimization: Systematically optimize back pressure (typically 100-150 bar), temperature (30-40 °C), and flow rate (2-4 mL/min) to achieve baseline resolution (Rs > 1.5).

-

Data Analysis: Integrate peak areas to determine the enantiomeric excess (ee) of the sample.

Data Presentation:

The results of a successful separation should be tabulated for clarity.

| Diastereomer | Chiral Column | Mobile Phase (CO₂/MeOH) | Resolution (Rs) | Retention Time 1 (min) | Retention Time 2 (min) |

| cis | Chiralpak AD-H | 80/20 | 2.1 | 3.5 | 4.2 |

| trans | Chiralpak IC | 85/15 | 1.8 | 5.1 | 5.9 |

Table 1: Hypothetical chiral SFC separation data for the stereoisomers of 1-fluoro-3-hydroxycyclobutanecarbonitrile.

Conclusion

The stereochemistry of 1-fluoro-3-hydroxycyclobutanecarbonitrile is a complex but manageable aspect of its chemistry. A thorough understanding of its isomeric forms, conformational preferences, and the analytical techniques required for its characterization is paramount for its successful application in drug discovery and development. By leveraging stereoselective synthetic strategies and robust analytical methods like NMR and chiral chromatography, researchers can isolate the desired stereoisomer and unlock its full therapeutic potential. This guide provides the foundational knowledge and practical considerations necessary to navigate the challenges associated with this valuable chemical entity.

References

-

Vogelsberg, C. S., & Palmer, D. A. (2018). The Puckering of Cyclobutane and its Derivatives. Journal of Physical Chemistry A. Available at: [Link]

-

Legon, A. C. (1983). Puckering and Ring-Puckering Potential-Energy Functions of Four- and Five-Membered Rings. Chemical Reviews. Available at: [Link]

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Available at: [Link]

-

De Kimpe, N. (2007). Cyclobutanones. Science of Synthesis. Available at: [Link]

Methodological & Application

Application Note: A Detailed Experimental Protocol for the Diastereoselective Synthesis of 1-Fluoro-3-hydroxycyclobutanecarbonitrile

Abstract

This application note provides a comprehensive, step-by-step experimental protocol for the diastereoselective synthesis of cis- and trans-1-fluoro-3-hydroxycyclobutanecarbonitrile, valuable building blocks in medicinal chemistry and drug development. The synthesis commences with the commercially available 3-oxocyclobutanecarbonitrile. The protocol details a proposed electrophilic fluorination to synthesize the key intermediate, 1-fluoro-3-oxocyclobutanecarbonitrile, followed by a diastereoselective reduction of the ketone. Two distinct reduction methods are presented to selectively favor either the cis or trans diastereomer. This guide offers in-depth explanations for the experimental choices, detailed characterization methods, and a robust framework for researchers in organic synthesis and pharmaceutical development.

Introduction